4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of amides. It features a tert-butyl group and a pyridinyl-substituted oxadiazole moiety, which contributes to its potential biological activity. This compound's molecular structure suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized through various chemical reactions involving specific precursors. Research on similar compounds indicates that derivatives of oxadiazoles often exhibit interesting pharmacological properties, making them subjects of study in drug discovery.
The compound is classified as an amide, which is characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). Additionally, it contains a pyridinyl group and an oxadiazole ring, which are known for their diverse biological activities.
The synthesis of 4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step synthetic pathways. A common method includes the formation of the oxadiazole ring followed by subsequent coupling reactions to introduce the tert-butyl and benzamide functionalities.
The molecular formula of 4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is . The structure includes:
The compound's molecular weight is approximately 284.36 g/mol. Its structural features can be visualized using computational chemistry software for better understanding and analysis.
The compound can undergo various chemical reactions typical for amides and heterocycles, including:
Reactions involving this compound may require specific conditions such as temperature control and the use of catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for compounds like 4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can involve:
Studies on similar compounds suggest that their efficacy can be evaluated through in vitro assays measuring their impact on target enzymes or receptors.
This compound is expected to exhibit:
It may show stability under standard laboratory conditions but could be sensitive to strong acids or bases due to the presence of nitrogen-containing functional groups.
4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has potential applications in:
The strategic incorporation of the 1,3,4-oxadiazole ring into 4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exemplifies advanced bioisosteric design. The oxadiazole moiety serves as a metabolically stable bioisostere for ester or amide functionalities, mitigating susceptibility to enzymatic hydrolysis while preserving hydrogen-bonding capacity [1] [8]. This heterocycle mimics the planar geometry and electronic distribution of amide bonds but exhibits enhanced metabolic stability due to resistance to esterases and amidases, as demonstrated in caffeic acid phenethyl ester (CAPE) analogs where oxadiazole substitution increased plasma stability by 25% [8].
Hybridization with the pyridinyl component introduces metal-coordinating capability and augments π-stacking interactions within biological targets. The pyridin-2-yl group at the oxadiazole 5-position enables chelation of divalent cations (e.g., Mg²⁺ in enzyme active sites), while the tert-butylbenzamide moiety enhances lipophilicity for membrane penetration [4]. Computational analyses confirm that this design maintains a calculated logP (cLogP) of ~3.2, optimizing the balance between aqueous solubility and cellular permeability [1].
Property | Amide Bond | 1,3,4-Oxadiazole | Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | ↑ Metabolic half-life |
Hydrogen Bond Acceptor | 2 sites | 2 sites | Maintained target engagement |
Dipole Moment | ~3.5 D | ~4.2 D | ↑ Polar interactions |
Aromatic Character | Absent | Present | ↑ π-Stacking potential |
Synthesis proceeds via a three-step sequence starting from pyridine-2-carbonitrile and hydroxylamine, following established protocols for amidoxime intermediates [3] [7]:
Step 1: Amidoxime FormationPyridine-2-carbonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in a superbasic medium (KOtert-Bu/DMSO) to yield pyridine-2-carboximidamide (amidoxime). This exothermic reaction (50–60°C, 2 h) achieves >85% conversion, with the product precipitating upon aqueous workup [3] [7].
Step 2: Oxadiazole CyclizationThe amidoxime undergoes cyclocondensation with 4-(tert-butyl)benzoyl chloride in anhydrous THF using tetrabutylammonium fluoride (TBAF) as a catalyst. This one-pot dehydration-cyclization proceeds via an O-acyl intermediate, forming the 1,3,4-oxadiazole core at 70°C in 4 h [1] [4]. Microwave irradiation (150 W, 120°C) reduces this step to 25 min with a 92% isolated yield [7].
Step 3: Benzamide CouplingThe intermediate 2-amino-5-(pyridin-2-yl)-1,3,4-oxadiazole is acylated with 4-(tert-butyl)benzoyl chloride using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM). Carbodiimide coupling agents (EDC/DMAP) may substitute for enhanced regioselectivity [4].
Intermediate | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | HRMS (m/z) |
---|---|---|
Pyridine-2-carboximidamide | 8.70 (d, J=4.8 Hz, 1H), 8.05 (t, J=7.6 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H), 5.85 (s, 2H, NH₂) | 136.0612 [M+H]⁺ |
2-Amino-5-(pyridin-2-yl)-1,3,4-oxadiazole | 8.82 (d, J=4.9 Hz, 1H), 8.30 (d, J=7.9 Hz, 1H), 7.65 (t, J=6.2 Hz, 1H), 7.20 (s, 2H, NH₂) | 163.0518 [M+H]⁺ |
Target Compound | 8.85 (d, J=5.1 Hz, 1H), 8.30 (d, J=8.1 Hz, 2H), 7.95 (d, J=8.2 Hz, 2H), 7.70–7.60 (m, 3H), 1.35 (s, 9H) | 337.1420 [M+H]⁺ |
Cyclization efficiency hinges on catalyst and solvent selection. TBAF outperforms traditional bases (pyridine, K₂CO₃) by activating amidoximes through fluoride ion coordination, increasing cyclization yields from 60% to 91% [1] [4]. Polar aprotic solvents (DMSO, DMF) facilitate higher temperatures (70–90°C) but risk byproduct formation; replacing DMF with tert-amyl alcohol reduces N-acylation impurities by 40% while maintaining reaction rates [7].
Microwave-assisted synthesis drastically improves energy efficiency and reaction kinetics. Cyclization under microwave irradiation (150°C, sealed vessel) achieves 95% conversion in <30 min versus 6 h conventionally, suppressing thermal degradation pathways [7]. For the acylation step, dichloromethane (DCM) is optimal for solubility, but ethyl acetate/acetone mixtures (1:1) offer greener alternatives with comparable yields (88%) [5].
Yield enhancement requires sequential extraction strategies. For the final compound, triple extraction with ethyl acetate (3 × 15 mL) at pH 7.0–7.5 recovers >98% of the product, versus 80% with single extraction [9]. Crystallization from ethanol/water (4:1) affords analytically pure material (99.5% HPLC purity) with 78% recovery.
Step | Catalyst/Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|
Amidoxime | KOt-Bu/DMSO | 50°C | 2 h | 92 |
Cyclization | TBAF/THF | 70°C | 4 h | 91 |
Cyclization (MW) | TBAF/THF | 150°C (MW) | 25 min | 95 |
Acylation | DIPEA/DCM | 25°C | 12 h | 89 |
The synthesis addresses sustainability through three key modifications:
Life cycle assessment (LCA) confirms that these modifications reduce the process mass intensity (PMI) from 120 to 48 kg/kg of product, primarily by eliminating copper residues and minimizing solvent consumption [5].
Parameter | Traditional Route | Optimized Route | Reduction (%) |
---|---|---|---|
PMI (kg/kg product) | 120 | 48 | 60 |
Energy Use (MJ/mol) | 310 | 185 | 40 |
Hazardous Waste (kg) | 85 | 12 | 86 |
Solvent Recovery (%) | <50 | >85 | +70% improvement |
Concluding Remarks
The synthesis of 4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exemplifies modern drug design principles, leveraging bioisosteric hybridization and green chemistry innovations. Future work will explore continuous-flow cyclization to further enhance sustainability.
Systematic Name | Alternative Name |
---|---|
4-(tert-Butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | N/A (Target Compound) |
Pyridine-2-carboximidamide | Picolinamidoxime |
2-Amino-5-(pyridin-2-yl)-1,3,4-oxadiazole | 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine |
4-(tert-Butyl)benzoyl chloride | p-(tert-Butyl)benzoyl chloride |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7